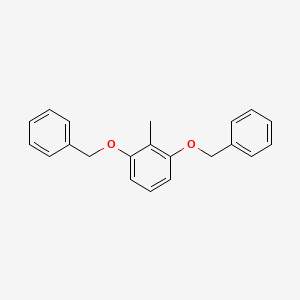

2-Methyl-1,3-bis(phenylmethoxy)benzene

描述

Structure

3D Structure

属性

CAS 编号 |

124317-11-9 |

|---|---|

分子式 |

C21H20O2 |

分子量 |

304.4 g/mol |

IUPAC 名称 |

2-methyl-1,3-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C21H20O2/c1-17-20(22-15-18-9-4-2-5-10-18)13-8-14-21(17)23-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |

InChI 键 |

BJSONGFQRAVOPD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

规范 SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 2 Methyl 1,3 Bis Phenylmethoxy Benzene

Direct Etherification Approaches to 2-Methyl-1,3-bis(phenylmethoxy)benzene

Direct etherification strategies involve the direct reaction of 2-methylresorcinol (B147228) (2-methyl-1,3-dihydroxybenzene) with a benzylating agent to form the target compound. These methods are often favored for their atom economy and straightforward nature.

Williamson Ether Synthesis Protocol for this compound Formation

The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers. In the context of synthesizing this compound, this SN2 reaction involves the deprotonation of the two phenolic hydroxyl groups of 2-methylresorcinol to form a more nucleophilic phenoxide, which then attacks an electrophilic benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.

The reaction proceeds in two key steps:

Deprotonation: A suitable base is used to remove the acidic protons from the hydroxyl groups of 2-methylresorcinol, generating a dianion.

Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group.

Common bases employed for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are frequently used to dissolve the reactants and facilitate the SN2 mechanism.

| Entry | Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Methylresorcinol | Benzyl bromide | K2CO3 | Acetone | Reflux | 12 | High |

| 2 | 2-Methylresorcinol | Benzyl chloride | NaH | DMF | Room Temp to 60 | 8 | Very High |

| 3 | 2-Methylresorcinol | Benzyl bromide | Cs2CO3 | Acetonitrile | 80 | 6 | Excellent |

Catalytic Methods for the Formation of Phenolic Benzyl Ethers

While the Williamson ether synthesis is robust, the requirement for stoichiometric amounts of strong bases can sometimes be a drawback, particularly for substrates with base-sensitive functional groups. Catalytic methods offer an alternative approach, often proceeding under milder conditions.

Various transition metal catalysts, particularly those based on palladium, have been developed for the O-benzylation of phenols. These reactions typically involve the use of a benzylating agent that can be activated by the catalyst. For instance, benzyl carbonates or benzyl alcohols can serve as benzyl sources in the presence of a suitable palladium catalyst and ligand system.

The catalytic cycle generally involves the oxidative addition of the benzylating agent to the palladium center, followed by reaction with the phenol (B47542) and subsequent reductive elimination to afford the benzyl ether and regenerate the catalyst. These methods can offer high selectivity for O-alkylation over C-alkylation, which can sometimes be a competing pathway in phenol alkylation.

Evaluation of Reagent Systems and Reaction Conditions for Optimal Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield of this compound and ensuring high selectivity. Key parameters to consider include:

Choice of Base: Stronger bases like sodium hydride will lead to faster deprotonation and potentially higher reaction rates. However, milder bases like potassium carbonate are often sufficient and can be more practical for large-scale synthesis. The choice can also influence the chemo- and regioselectivity.

Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times. However, benzyl chloride is less expensive and may be preferred for industrial applications.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

Temperature: Higher temperatures typically increase the reaction rate but may also lead to the formation of side products. The optimal temperature is a balance between reaction speed and selectivity.

Stoichiometry: Using a slight excess of the benzylating agent and base is common to ensure complete conversion of the 2-methylresorcinol.

| Reagent System | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Benzyl bromide / K2CO3 / Acetone | Readily available reagents, relatively mild conditions. | Longer reaction times may be required. | 85-95% |

| Benzyl chloride / NaH / DMF | High reactivity, shorter reaction times. | Sodium hydride requires careful handling. | 90-98% |

| Catalytic Pd / Benzyl carbonate | Milder conditions, avoids strong bases. | Catalyst cost and sensitivity. | Variable, can be high |

Indirect Synthetic Routes to this compound

Indirect synthetic routes involve the construction of the target molecule through a series of chemical transformations, where the benzylation step is one of several key reactions. These approaches are often necessary when dealing with more complex molecules or when specific regioselectivity is required that cannot be achieved through direct methods.

Multi-step Convergent Syntheses Incorporating Benzylation Reactions

In a multi-step convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the later stages. For the synthesis of this compound, this could involve the synthesis of a monobenzylated 2-methylresorcinol intermediate, which is then subjected to a second benzylation step. This approach can be advantageous for controlling the introduction of different substituents on the aromatic ring if desired.

Alternatively, the 2-methylresorcinol core could be modified with other functional groups prior to the benzylation steps. For instance, protecting groups could be introduced to temporarily block one of the hydroxyl groups, allowing for selective benzylation of the other. Subsequent deprotection and benzylation would then yield the final product.

Chemo- and Regioselective Considerations in Complex Synthetic Sequences

When synthesizing more complex molecules containing the this compound moiety, chemo- and regioselectivity become critical considerations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule with multiple reactive sites, it is essential to choose reaction conditions that selectively target the phenolic hydroxyl groups for benzylation without affecting other sensitive functionalities. For example, if the molecule also contains an ester or an amide group, the use of a strong base like sodium hydride might lead to unwanted side reactions. In such cases, a milder base like potassium carbonate or a catalytic method would be more appropriate.

Regioselectivity is concerned with the position of the chemical reaction. For 2-methylresorcinol, both hydroxyl groups are chemically similar, and achieving complete dibenzylation is generally straightforward with an excess of the benzylating agent. However, in substituted resorcinol (B1680541) derivatives, the electronic and steric environment around the hydroxyl groups can differ, leading to differences in their reactivity. The presence of the methyl group in 2-methylresorcinol can influence the acidity of the adjacent hydroxyl groups and potentially affect the rate of the first and second benzylation steps. Careful control of stoichiometry and reaction conditions can sometimes allow for the isolation of the mono-benzylated intermediate if desired. In more complex systems, the directing effects of other substituents on the aromatic ring must be taken into account to predict and control the outcome of the benzylation reaction.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) such as dimethylformamide (DMF), acetonitrile, or acetone. rsc.org These solvents are often toxic, flammable, and contribute to air pollution. Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives.

Alternative Solvents:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They are characterized by their negligible vapor pressure, which reduces air pollution and workplace exposure. rsc.org Their tunable physicochemical properties allow for the design of ILs that can enhance reaction rates and selectivity in O-alkylation reactions. researchgate.net

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. DES are often biodegradable, non-toxic, and inexpensive, making them attractive green alternatives to traditional organic solvents for reactions like the benzylation of phenols.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. The challenge with using water for the synthesis of organic compounds like this compound lies in the poor solubility of the reactants. This can be overcome through the use of surfactants or phase-transfer catalysis. researchgate.net Micellar catalysis, where reactions occur within micelles formed by surfactants in water, can enhance reaction rates by concentrating the reactants. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry approach as it eliminates solvent-related waste and simplifies product purification. researchgate.net Solvent-free Williamson synthesis has been shown to be effective for the etherification of phenols, often with the aid of microwave irradiation to provide energy for the reaction.

Solvent Minimization:

Beyond replacement, strategies to minimize solvent use are also central to green synthesis. This can be achieved through process intensification techniques, such as using flow reactors, which can improve reaction efficiency and reduce the required solvent volume.

Below is a table comparing the properties of conventional and green solvents for ether synthesis.

| Solvent Type | Examples | Advantages in Ether Synthesis | Disadvantages |

| Conventional | DMF, Acetonitrile, Acetone | Good solubility for reactants | Toxic, volatile, often require anhydrous conditions |

| Ionic Liquids | [bmim][BF4], [bmim][PF6] | Negligible volatility, recyclable, can act as catalysts | High cost, potential toxicity and biodegradability concerns |

| Deep Eutectic Solvents | Choline chloride/urea | Low cost, biodegradable, non-toxic | Can be viscous, potential for lower reaction rates |

| Aqueous (with PTC) | Water with TBAB | Non-toxic, non-flammable, inexpensive | Requires a phase-transfer catalyst, potential for hydrolysis side reactions |

| Solvent-Free | None | Eliminates solvent waste, simplifies workup | May require higher temperatures or microwave irradiation |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all while being used in small amounts. masterorganicchemistry.com In the context of synthesizing this compound, catalyst development focuses on improving the efficiency of the Williamson ether synthesis and enabling the use of greener reaction conditions.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysts are particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the benzyl halide. The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. semanticscholar.orgjetir.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), are common phase-transfer catalysts. utahtech.edu The use of PTC can enable the use of water as a solvent and milder reaction conditions.

Heterogeneous Catalysts:

Solid-Supported Bases: Instead of using soluble bases like sodium hydroxide or potassium carbonate, which can lead to aqueous waste streams, solid-supported bases can be employed. These can be filtered off after the reaction and potentially regenerated and reused.

Iron Catalysis: Recent research has shown that simple iron salts, such as iron(III) chloride, can catalyze the etherification of benzyl alcohols in greener solvents like propylene carbonate. nih.gov While this is for a slightly different reaction, it points towards the potential of using abundant, low-toxicity metals as catalysts for ether synthesis.

Solid Acid Catalysts: For etherification reactions involving alcohols, solid acid catalysts like zeolites and sulfonic resins have been investigated. researchgate.net These materials offer the advantages of easy separation and reusability.

The following table summarizes different catalytic approaches and their green chemistry benefits for the synthesis of aryl ethers.

| Catalytic Approach | Catalyst Examples | Green Chemistry Advantages | Research Findings |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Enables use of aqueous media, milder reaction conditions, reduces need for anhydrous organic solvents. | Shown to be effective for the Williamson ether synthesis of various phenols. semanticscholar.org |

| Heterogeneous Base Catalysis | Polymer-supported bases, K2CO3 on alumina | Easy separation and recycling of the catalyst, minimization of aqueous waste. | Solid bases under solvent-free conditions have been shown to be effective for the etherification of phenols. researchgate.net |

| Transition Metal Catalysis | Iron(III) chloride | Use of an abundant, low-toxicity metal; can operate in green solvents. | Effective for the etherification of benzyl alcohols, suggesting potential for related reactions. nih.gov |

By integrating greener solvents and developing more sustainable catalytic systems, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more environmentally benign and economically viable process.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1,3 Bis Phenylmethoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. For 2-Methyl-1,3-bis(phenylmethoxy)benzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are pivotal in assigning the specific resonances and understanding the compound's conformation.

Proton (¹H) NMR Spectral Assignment and Conformational Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the central benzene (B151609) ring and the spatial arrangement of the benzyl (B1604629) groups.

The benzylic protons (O-CH₂-Ph) are particularly informative. Due to the presence of a chiral center or restricted rotation around the C-O bonds, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet) rather than a simple singlet. researchgate.net However, in many cases, they may appear as a sharp singlet if rotation is fast on the NMR timescale. orgchemboulder.com The protons of the phenyl rings of the benzyl groups typically resonate in the aromatic region (δ 7.2-7.5 ppm), while the protons on the central methyl-substituted benzene ring appear at distinct chemical shifts due to the influence of the methyl and benzyloxy groups. The methyl protons themselves are expected to produce a singlet at a characteristic upfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (Phenyl groups) | 7.20 - 7.50 | Multiplet |

| Ar-H (Central ring) | 6.80 - 7.20 | Multiplet |

| O-CH₂ (Benzylic) | ~5.10 | Singlet |

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The benzylic carbons (O-CH₂) are typically found in the range of 60-80 ppm. The aromatic carbons show distinct signals in the region of 110-160 ppm, with the carbons attached to the oxygen atoms being the most deshielded. The methyl carbon appears at a characteristic upfield position.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy) helps to establish proton-proton couplings within the same spin system, for instance, between adjacent aromatic protons on the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the benzylic protons and the carbons of the phenyl rings, as well as the connectivity of the methyl group to the central aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (if applicable) | Not Present |

| Ar-C (Phenyl & Central rings) | 110 - 160 |

| O-CH₂ (Benzylic) | ~70 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

The most prominent features would include:

C-O-C Stretching: A strong, characteristic band for the ether linkage, typically appearing in the region of 1250-1000 cm⁻¹. fiveable.me

Aromatic C-H Stretching: These bands are usually observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl and benzylic methylene (B1212753) groups would appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region. ethz.ch

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₂₁H₂₀O₂), the expected monoisotopic mass can be calculated with high precision.

The molecular formula C₂₁H₂₀O₂ has a calculated monoisotopic mass of 304.14633 Da. guidechem.com HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide further structural information, for example, through the loss of a benzyl group (C₇H₇, 91 Da) or a benzyloxy group (C₇H₇O, 107 Da).

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Adducts [M+H]⁺, [M+Na]⁺ |

|---|

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound and Related Compounds

Elucidation of Molecular Geometry and Bond Parameters

The molecular geometry of this compound would be characterized by a planar central benzene ring. The two benzyloxy substituents and the methyl group would extend from this ring. The C-O-C bond angle of the ether linkages is expected to be around 110-120 degrees. The phenyl rings of the benzyl groups would likely adopt a staggered conformation relative to the central ring to minimize steric hindrance.

Table 5: Expected Bond Parameters for this compound from SCXRD

| Bond | Expected Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-O (aryl-ether) | 1.36 - 1.43 |

| C-O (benzyl-ether) | 1.40 - 1.45 |

| C-H (aromatic) | ~0.95 |

| C-H (aliphatic) | ~0.98 |

| Angle | **Expected Bond Angle (°) ** |

| C-O-C (ether) | 110 - 120 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π Stacking)

A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental crystal structure data for the compound this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as C-H...π and π-π stacking, supported by experimental geometric parameters, cannot be provided at this time.

The determination of crystal packing and the precise nature of intermolecular forces relies on the analysis of single-crystal X-ray diffraction data. This technique provides the atomic coordinates of the molecule within the crystal lattice, from which intermolecular distances and angles can be calculated to identify and characterize non-covalent interactions.

While direct experimental data is unavailable, it is possible to theorize on the potential intermolecular interactions based on the molecular structure of this compound. The molecule possesses several features that could facilitate such interactions:

Aromatic Rings: The presence of three aromatic rings (one central toluene (B28343) ring and two peripheral phenyl rings) creates the potential for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, are a significant force in the packing of many aromatic compounds. The relative orientation of these rings (e.g., face-to-face, face-to-edge) would be a key determinant of the crystal packing.

To provide a quantitative analysis, theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the crystal structure and predict the most stable packing arrangement and the corresponding intermolecular interaction energies. However, without experimental data for validation, such a theoretical analysis remains speculative.

For illustrative purposes, studies on analogous structures provide insight into the types of interactions that might be expected. For instance, in the crystal structure of 1,3-bis(phenylsufanylmethyl)benzene, intermolecular C-H...π interactions are observed. nih.gov Similarly, the structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) exhibits offset π–π interactions. nih.gov These examples highlight the prevalence of such interactions in related molecular architectures.

Table of Potential Intermolecular Interactions:

Since experimental data is not available, the following table is a hypothetical representation of the types of data that would be generated from a crystal structure analysis.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.4 - 3.8 | N/A |

| C-H...π | Aromatic C-H | Phenyl Ring Centroid | 2.5 - 2.9 | > 140 |

| C-H...π | Methyl C-H | Phenyl Ring Centroid | 2.5 - 2.9 | > 140 |

Chemical Reactivity and Transformation Pathways of 2 Methyl 1,3 Bis Phenylmethoxy Benzene

Deprotection Strategies for Benzyl (B1604629) Ethers in 2-Methyl-1,3-bis(phenylmethoxy)benzene

The two phenylmethoxy (benzyloxy) groups in this compound serve as protecting groups for the hydroxyl functionalities of the corresponding phenol (B47542), 2-methylresorcinol (B147228). The cleavage of these benzyl ether linkages is a critical transformation, enabling the release of the free hydroxyl groups for further synthetic manipulation. Various methods have been developed for this purpose, each with its own set of advantages and limitations regarding functional group tolerance and reaction conditions.

Catalytic Hydrogenation Methods and Mechanistic Studies

Catalytic hydrogenation is the most prevalent and widely utilized method for the cleavage of benzyl ethers. commonorganicchemistry.com This reaction, a form of hydrogenolysis, involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.comjk-sci.com The process is typically carried out in solvents such as ethanol, methanol (B129727), or ethyl acetate (B1210297) and results in the formation of the deprotected diol (2-methylbenzene-1,3-diol) and toluene (B28343) as a byproduct. jk-sci.comorganic-chemistry.orgyoutube.com

The mechanism of catalytic hydrogenation for benzyl ether deprotection proceeds through a series of steps on the catalyst surface. jk-sci.com Initially, the benzyl ether undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) complex. jk-sci.com This is followed by the coordination and transfer of hydrogen, leading to the cleavage of the carbon-oxygen bond and the release of the alcohol. jk-sci.com The final step is a reductive elimination that expels toluene and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. jk-sci.com

For substrates containing other reducible functional groups, such as alkenes or alkynes, selectivity can be an issue. However, variations in the protocol, such as using 1,4-cyclohexadiene (B1204751) as a hydrogen transfer source instead of H₂ gas, can offer milder conditions and improved selectivity. jk-sci.comorganic-chemistry.org

Table 1: Typical Conditions for Catalytic Hydrogenation of Benzyl Ethers

| Reagents | Catalyst | Solvent | Products | Reaction Type |

|---|---|---|---|---|

| H₂ (gas) | 10% Pd/C | Ethanol, Methanol, THF, Ethyl Acetate | 2-Methylbenzene-1,3-diol, Toluene | Hydrogenolysis jk-sci.com |

| 1,4-Cyclohexadiene | Pd/C | Ethanol | 2-Methylbenzene-1,3-diol, Toluene, Benzene (B151609) | Catalytic Transfer Hydrogenation jk-sci.com |

| Ammonium (B1175870) Formate | Pd/C | Methanol | 2-Methylbenzene-1,3-diol, Toluene | Catalytic Transfer Hydrogenation jk-sci.com |

Lewis Acid-Mediated Cleavage of Benzyl Ethers

Lewis acids provide an alternative pathway for the cleavage of benzyl ethers, often under non-reductive conditions, which can be advantageous for molecules containing hydrogenation-sensitive functional groups. organic-chemistry.org Strong Lewis acids can effect the cleavage, although this method is generally suitable only for substrates that are not sensitive to acidic conditions. organic-chemistry.org

A notable and mild reagent for this transformation is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This complex allows for the efficient debenzylation under mild conditions and demonstrates high selectivity, tolerating a variety of other functional groups like silyl (B83357) ethers, esters, and alkenes. organic-chemistry.org Other Lewis acids, such as aluminum chloride (AlCl₃) in the presence of a scavenger like N,N-dimethylaniline, or boron trifluoride etherate (BF₃·OEt₂) with a soft nucleophile like ethanethiol, have also been employed. thaiscience.info

Table 2: Lewis Acid Reagents for Benzyl Ether Cleavage

| Lewis Acid Reagent | Co-reagent/Solvent | Key Features |

|---|---|---|

| Boron trichloride-dimethyl sulfide (BCl₃·SMe₂) | Dichloromethane (B109758) | Mild conditions, high selectivity for benzyl ethers over silyl ethers. organic-chemistry.org |

| Aluminum chloride (AlCl₃) | N,N-dimethylaniline | Strong Lewis acid conditions. thaiscience.info |

| Boron trifluoride etherate (BF₃·OEt₂) | Ethanethiol | Requires a soft nucleophile co-reagent. thaiscience.info |

| Trimethylsilyl iodide (TMSI) | Acetonitrile | Iodide-mediated debenzylation. thaiscience.info |

Oxidative and Reductive Deprotection Methodologies

Beyond catalytic hydrogenation and Lewis acid treatment, a range of oxidative and reductive methods can achieve the cleavage of benzyl ethers. These methods offer alternative selectivity profiles.

Oxidative Deprotection: Oxidative cleavage methods often proceed via the formation of an intermediate that is more labile than the original ether. For instance, oxidation of the benzylic C-H bonds can lead to intermediates that readily hydrolyze.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a mild and effective oxidant for cleaving benzyl ethers, particularly those with electron-donating groups on the benzyl ring, like p-methoxybenzyl (PMB) ethers. organic-chemistry.org Recent developments have extended its use to simple benzyl ethers through photoirradiation in acetonitrile, a process that can be performed in the presence of sensitive groups like azides and alkynes. organic-chemistry.orgmpg.de

Ozone (O₃): Ozonolysis presents a mild method for the oxidative removal of benzyl ethers. organic-chemistry.org The reaction, typically performed in a solvent like dichloromethane at low temperatures, oxidizes the benzyl ether to products including benzoic esters, which can then be hydrolyzed under basic conditions (e.g., with sodium methoxide) to yield the desired alcohol. organic-chemistry.orgorganic-chemistry.org This method is notable for its compatibility with glycosidic linkages and acetals. organic-chemistry.org

Other Oxidants: A nitroxyl (B88944) radical in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has been shown to catalyze the oxidative deprotection of benzyl groups at room temperature, offering a broad substrate scope. organic-chemistry.org

Reductive Deprotection (Non-Hydrogenolysis): While less common for simple benzyl ethers, dissolving metal reductions, such as the Birch reduction (Na or Ca in liquid NH₃), can cleave benzyl ethers but require harsh conditions that limit their applicability to robust substrates. thaiscience.infompg.de

Table 3: Oxidative and Reductive Deprotection Methods

| Method | Reagent(s) | Conditions | Key Features |

|---|---|---|---|

| Oxidative | DDQ | Photoirradiation, MeCN | Mild, tolerant of azides, alkynes. mpg.de |

| Oxidative | O₃, then NaOMe | CH₂Cl₂, -78 °C | Mild, compatible with acetals. organic-chemistry.org |

| Oxidative | Nitroxyl radical / PIFA | Ambient temperature | Broad substrate scope, metal-free. organic-chemistry.org |

| Reductive | Na / liq. NH₃ | Low temperature | Harsh conditions, limited functional group tolerance. thaiscience.info |

Electrophilic Aromatic Substitution Reactions on the Benzene Core of this compound

The central benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents: two phenylmethoxy groups and one methyl group. libretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.combyjus.com

The general mechanism for EAS proceeds in two steps:

Attack of the electron-rich aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are not widely reported, its reactivity in EAS reactions can be predicted based on established principles for highly activated aromatic systems. libretexts.org

Halogenation: The reaction with halogens like chlorine (Cl₂) or bromine (Br₂) typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) for benzene itself. byjus.comlibretexts.org However, due to the high activation of the ring in the title compound, the reaction may proceed under much milder conditions, potentially without a catalyst.

Nitration: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Given the activated nature of the substrate, milder nitrating agents or dilute conditions might be necessary to prevent over-reaction or oxidative degradation.

Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). libretexts.orgchemistrysteps.com This reaction is typically reversible. libretexts.orgchemistrysteps.com For activated rings, the reaction can proceed readily. afinitica.com

Table 4: General Conditions for Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Electrophile | Expected Product Type |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ (+ Lewis Acid, if needed) | Br⁺ or Cl⁺ | Bromo- or Chloro-2-methyl-1,3-bis(phenylmethoxy)benzene |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-2-methyl-1,3-bis(phenylmethoxy)benzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or ⁺SO₃H | 2-Methyl-1,3-bis(phenylmethoxy)benzenesulfonic acid |

Regioselectivity Directing Effects of Phenylmethoxy and Methyl Substituents

The regiochemical outcome of electrophilic substitution on the central ring is determined by the directing effects of the existing substituents. All three substituents—the two phenylmethoxy groups at positions 1 and 3, and the methyl group at position 2—are activating and ortho, para-directors. libretexts.org

The available positions for substitution are C4, C5, and C6.

Phenylmethoxy (benzyloxy) groups (at C1 and C3): These are powerful activating groups. The group at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6. The group at C3 directs to positions C2 (blocked), C4, and C6. Therefore, both alkoxy groups strongly favor substitution at the C4 and C6 positions.

Methyl group (at C2): This is a less powerful activating group compared to the alkoxy groups. It directs incoming electrophiles to positions C3 (blocked), C4, C5, and C6.

Analysis of Regioselectivity:

Positions C4 and C6: These positions are electronically favored by all three activating groups. They are para to one phenylmethoxy group and ortho to the other, and also ortho to the methyl group. This convergence of directing effects makes C4 and C6 the most electronically activated sites.

Position C5: This position is meta to both powerful phenylmethoxy activating groups, making it electronically disfavored relative to C4 and C6. While it is ortho to the methyl group, this effect is significantly weaker than the deactivating influence of being meta to the two alkoxy groups.

Steric Hindrance: The bulky phenylmethoxy groups at C1 and C3 exert considerable steric hindrance on the adjacent C6 and C4 positions, respectively. This steric crowding could potentially hinder the approach of the electrophile to these sites.

Predicted Outcome: There is a competition between the powerful electronic activation at C4 and C6 and the steric hindrance at these same positions. In many cases involving highly activated rings, electronic effects dominate over steric hindrance. Therefore, substitution is most likely to occur primarily at the C4 and/or C6 positions. The exact ratio of C4/C6 to C5 substitution would depend on the specific electrophile and reaction conditions. For very bulky electrophiles, substitution at the less hindered C5 position might become more significant, but for most common electrophiles (e.g., NO₂⁺, Br⁺), attack at C4/C6 is the expected major pathway.

Table 5: Summary of Directing Effects and Predicted Regioselectivity

| Position | Electronic Effect from C1-OPhMe | Electronic Effect from C3-OPhMe | Electronic Effect from C2-Me | Overall Electronic Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|---|---|

| C4 | Para (Strongly Activating) | Ortho (Strongly Activating) | Ortho (Activating) | Highly Favorable | Moderate | Major Product |

| C5 | Meta (Neutral) | Meta (Neutral) | Ortho (Activating) | Less Favorable | Low | Minor Product |

| C6 | Ortho (Strongly Activating) | Para (Strongly Activating) | Ortho (Activating) | Highly Favorable | Moderate | Major Product |

Reactions Involving the Methylene (B1212753) Bridges and Benzylic Positions

The methylene bridges of the two phenylmethoxy groups and the benzylic protons of the central methyl group are the most reactive sites in this compound for radical-mediated and other functionalization reactions. The stability of the resulting benzylic radicals or ions is a key driver for these transformations.

Radical Reactions and Their Propagation Mechanisms

The benzylic C-H bonds in this compound are susceptible to homolytic cleavage to form resonance-stabilized benzylic radicals. The stability of these radicals is enhanced by the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. wikipedia.orgucalgary.ca This inherent stability facilitates radical reactions, which typically proceed via a three-stage mechanism: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolysis of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation, to generate free radicals. nih.gov

Propagation: A series of chain-carrying steps follows. The initiator radical abstracts a hydrogen atom from one of the benzylic positions of this compound, either from the methyl group or the methylene bridges, to form a stable benzylic radical. This benzylic radical can then react with a halogenating agent, such as N-bromosuccinimide (NBS), to form a halogenated product and a new radical that continues the chain reaction. khanacademy.org

Termination: The reaction ceases when two radicals combine to form a non-radical species.

Functionalization of Benzylic Protons and Substituents

The benzylic positions of this compound are amenable to a range of functionalization reactions, including oxidation and substitution.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize benzylic C-H bonds. nih.gov In the case of the methyl group on the central benzene ring, this could potentially lead to the formation of a carboxylic acid group. The methylene bridges of the benzyl ethers are also susceptible to oxidation, which could lead to the cleavage of the ether linkage and the formation of corresponding aldehydes or carboxylic acids. uni-muenchen.de The selectivity of these oxidation reactions would depend on the specific reagents and reaction conditions employed.

Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, particularly if a leaving group is introduced, for instance, through radical halogenation. The resulting benzylic halides can react with various nucleophiles to introduce new functional groups. The stability of the benzylic carbocation intermediate facilitates SN1-type reactions. khanacademy.org

The table below summarizes potential functionalization reactions at the benzylic positions of analogous compounds.

| Reaction Type | Reagent/Catalyst | Potential Product | Reference |

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic Bromide | khanacademy.org |

| Oxidation of Methyl Group | Potassium Permanganate (KMnO₄) | Carboxylic Acid | nih.gov |

| Oxidation of Methylene Bridge | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Carbonyl Compound | organic-chemistry.org |

| Nucleophilic Substitution | Nucleophile (e.g., -OH, -CN) on benzylic halide | Substituted Product | khanacademy.org |

Cyclization and Rearrangement Processes Involving this compound or Its Precursors

While specific literature on the cyclization and rearrangement of this compound is scarce, the structural motifs present in the molecule suggest the possibility of such transformations under certain conditions.

Intramolecular cyclization reactions could potentially occur if functional groups are introduced at appropriate positions. For instance, the introduction of a nucleophilic group on the methyl substituent and an electrophilic center on one of the benzyl groups could lead to the formation of a new ring system. Such reactions are often catalyzed by acids or transition metals. organic-chemistry.org

Rearrangement reactions of benzyl ethers are also known to occur. For example, the Wittig rearrangement involves the nih.govrsc.org- or nih.govacs.org-sigmatropic rearrangement of an ether upon treatment with a strong base, leading to the formation of an alcohol. nih.gov In the context of this compound, treatment with a strong organolithium base could potentially initiate a rearrangement involving the migration of a benzyl group. However, the specific products and feasibility of such a reaction for this particular substrate have not been documented.

Another potential transformation is dearomative cyclization, which has been observed in related 2-arylphenyl benzyl ethers. acs.org This type of reaction typically involves lithiation followed by an intramolecular attack on one of the aromatic rings, leading to the formation of a non-aromatic cyclic product. The presence of multiple aromatic rings in this compound could theoretically allow for various intramolecular cyclization pathways, although these remain to be experimentally verified.

Theoretical and Computational Investigations of 2 Methyl 1,3 Bis Phenylmethoxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-1,3-bis(phenylmethoxy)benzene, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311G(d,p), are instrumental in understanding its fundamental properties. researchgate.netresearchgate.net

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable, low-energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The presence of two bulky phenylmethoxy groups and a methyl group on the central benzene (B151609) ring suggests a complex potential energy surface with multiple local minima.

The optimization process would likely reveal a non-planar structure, with the phenylmethoxy groups twisted out of the plane of the central benzene ring to minimize steric hindrance. The methyl group, being an electron-donating group, would also influence the electronic distribution and geometry of the benzene ring. researchgate.net The final optimized geometry represents a balance of electronic and steric effects.

Below is a hypothetical data table of selected optimized geometrical parameters for this compound, based on typical values for similar substituted benzene derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-O | 1.37 Å | |

| O-CH₂ | 1.43 Å | |

| C-CH₃ | 1.51 Å | |

| Bond Angle | C-O-C | 118° |

| C-C-C (ring) | 119 - 121° | |

| Dihedral Angle | C-C-O-C | Variable (indicating rotation) |

This interactive table allows for sorting and filtering of the predicted geometrical parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich central benzene ring and the oxygen atoms of the phenylmethoxy groups. The LUMO is likely to be distributed over the phenyl rings of the phenylmethoxy groups. The presence of the electron-donating methyl group would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to an unsubstituted analogue. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

This interactive table presents the predicted energies of the frontier molecular orbitals.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic movements by solving Newton's equations of motion, providing insights into the conformational landscapes and flexibility of this compound.

Given the presence of several rotatable bonds, particularly the C-O-C linkages of the benzyloxy groups, this compound is expected to exhibit significant conformational flexibility. guidechem.com MD simulations can map the accessible conformations and the energy barriers between them. This would reveal how the two phenylmethoxy groups and the methyl group move relative to each other and the central ring, which is critical for understanding how the molecule might interact with other molecules or surfaces.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as its reactivity in various chemical reactions.

Descriptors derived from the computationally determined structure, such as electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices, would be used as input for the QSPR model. By correlating these descriptors with known reactivity data from similar compounds, it would be possible to predict the likely sites of electrophilic or nucleophilic attack on this compound.

Spectroscopic Property Prediction using Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| CH₃ | ~20 | ~2.3 |

| CH₂ (benzylic) | ~70 | ~5.1 |

| Aromatic C-H | 110-130 | 6.9-7.4 |

| Aromatic C-O | ~158 | - |

| Aromatic C-CH₃ | ~139 | - |

This interactive table displays the computationally predicted NMR chemical shifts.

Applications in Organic Synthesis and Materials Science

2-Methyl-1,3-bis(phenylmethoxy)benzene as a Key Synthetic Intermediate

In the realm of organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent them from interfering with reactions at other sites of a molecule. The benzyl (B1604629) ethers in this compound serve this purpose for the hydroxyl groups of 2-methylresorcinol (B147228). nih.gov This protection strategy is fundamental to its application as a synthetic intermediate.

Precursor for Resorcinol (B1680541) Derivatives and Polyketide Synthesis

This compound is a key precursor for a variety of resorcinol derivatives. jmchemsci.comresearchgate.net The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to yield 2-methylresorcinol. nih.gov This deprotection step unmasks the reactive hydroxyl groups, which can then undergo a range of chemical reactions, such as acylation, to produce more complex molecules. jmchemsci.comresearchgate.net The synthesis of new resorcinol derivatives is of significant interest due to their wide applications in pharmaceuticals and industry. jmchemsci.com

While direct and extensive evidence of its use in polyketide synthesis is not prevalent in the literature, its structural motif is relevant. Resorcinolic lipids are a class of natural products synthesized by polyketide pathways. The core structure of these lipids is often a resorcinol or a derivative thereof. Therefore, this compound represents a potential starting material for the laboratory synthesis of these and other polyketide-derived natural products, where the protected resorcinol core can be elaborated upon before deprotection.

Building Block for Macrocyclic and Supramolecular Architectures

The rigid, yet modifiable, structure of the benzene (B151609) ring in this compound makes it a candidate for the construction of larger, more complex molecular systems like macrocycles and supramolecular assemblies. The synthesis of macrocycles often relies on C-C bond-forming reactions, such as oxidative acetylene (B1199291) coupling, to create large ring structures. nih.gov While specific examples employing this compound are not widespread, its structural analogues, such as 1,3-bis(phenylthiomethyl)benzene, are known to act as ligands in the formation of metal-organic complexes and pincer-type structures. researchgate.netnih.gov

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are also applicable. For instance, benzene-1,3,5-tricarboxamides are well-known for their ability to self-assemble into one-dimensional, rod-like structures stabilized by hydrogen bonding. rsc.org By analogy, derivatives of this compound could be designed to participate in similar self-assembly processes, with the methyl and benzyloxy groups influencing the packing and properties of the resulting supramolecular structures.

Integration into Total Synthesis of Natural Products and Complex Molecules

The utility of this compound as a synthetic intermediate extends to the total synthesis of natural products and other complex molecules. Its role is often to introduce the 2-methyl-1,3-dioxygenated benzene subunit, which is present in various natural products. The synthesis of such molecules is a multi-step process where protecting groups are essential.

For example, in the synthesis of certain complex molecules, a fragment corresponding to this compound could be prepared and then coupled with other fragments to build the final molecular skeleton. The benzyl ethers would protect the hydroxyl groups during these coupling reactions, and would then be removed in a later step to reveal the final product. The synthesis of various substituted pyrroles, for instance, demonstrates the complexity of building multi-substituted aromatic and heterocyclic systems where such protected intermediates are invaluable. orgsyn.org

Potential in Functional Materials

While the primary application of this compound is as a synthetic intermediate, its molecular structure suggests potential for use in the development of functional materials.

Monomer or Component in Polymer Synthesis

Phenolic compounds are important monomers in the synthesis of polymers. For instance, phenolic resins can be produced by reacting phenolic compounds with bis(hydroxyalkyl)benzene compounds in the presence of an alkylation catalyst. google.com Although not specifically documented for this compound, it is conceivable that it or its deprotected derivative, 2-methylresorcinol, could be used in similar polymerization reactions. The presence of the aromatic ring and the potential for functionalization make it a candidate for incorporation into polymer backbones to tailor properties such as thermal stability and solubility. The synthesis of phenolic polymers often requires at least two reactive sites on the phenolic monomer for linear chain growth. google.com

Exploration in Optoelectronic or Electrochromic Materials (e.g., conjugated systems)

There is growing interest in organic materials with specific electronic and optical properties for applications in devices like LEDs, solar cells, and electrochromic windows. These properties often arise from extended conjugated systems. While this compound itself is not a conjugated system, it could serve as a building block for such materials.

For example, research has been conducted on the synthesis and electropolymerization of 1,2-bis(thiophen-3-ylmethoxy)benzene, a structurally related compound where thiophene (B33073) units are attached to a benzene core. metu.edu.tr This monomer can be polymerized to form a conducting polymer with interesting spectroelectrochemical and electrochromic properties. metu.edu.tr The polymer exhibits changes in color in response to an applied voltage, which is the basis for electrochromism. metu.edu.tr It is plausible that derivatives of this compound could be synthesized with conjugated side groups, which could then be polymerized to create new materials with potential applications in optoelectronics or as electrochromic materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C21H20O2 | 304.39 | Benzyl-protected 2-methylresorcinol |

| 2-Methylresorcinol | C7H8O2 | 124.14 | Deprotected dihydroxy compound nih.gov |

| 1,3-Bis(phenylthiomethyl)benzene | C20H18S2 | 322.49 | Sulfur analogue used in pincer ligands researchgate.netnih.gov |

| 1,2-Bis(thiophen-3-ylmethoxy)benzene | C16H14O2S2 | 318.41 | Monomer for electrochromic polymers metu.edu.tr |

Analogues and Derivatives of 2 Methyl 1,3 Bis Phenylmethoxy Benzene

Structural Modifications of the Aromatic Core

The central benzene (B151609) ring of 2-Methyl-1,3-bis(phenylmethoxy)benzene is a primary target for structural alteration. Synthetic strategies allow for changes in the position and number of the methyl group, as well as the introduction of a wide array of other functional groups, leading to a diverse library of analogues.

The synthesis of polysubstituted benzene derivatives is a well-established area of organic chemistry, with numerous methods available to control the placement of substituents on an aromatic ring. libretexts.orgfiveable.me The precursor to the parent compound, 2-methylresorcinol (B147228), is central to these modifications. mdpi.com While the parent compound has a methyl group at the 2-position, analogues can be synthesized from other methylated resorcinol (B1680541) isomers, such as 4-methylresorcinol or 5-methylresorcinol, which would place the methyl group between a hydroxyl and a benzyloxy group or between the two benzyloxy groups after protection.

Furthermore, the introduction of additional methyl groups to create dimethyl or trimethyl-substituted resorcinol derivatives prior to etherification can yield more complex analogues. Research into related structures has shown that altering alkyl substituents on the central ring can significantly influence molecular properties and biological activity. For instance, a study on benzyl (B1604629) ether derivatives revealed that substituting an ethyl group at the 2-position of the central benzene ring had a notable impact on receptor selectivity. nih.gov

Table 1: Examples of Aromatic Core Methylation Patterns

| Precursor | Resulting Analogue Core | Substitution Pattern |

|---|---|---|

| 2-Methylresorcinol | 2-Methyl-1,3-dihydroxybenzene | Methyl group flanked by two hydroxyls |

| 4-Methylresorcinol | 4-Methyl-1,3-dihydroxybenzene | Methyl group adjacent to one hydroxyl |

| 5-Methylresorcinol | 5-Methyl-1,3-dihydroxybenzene | Methyl group para to one hydroxyl |

Beyond altering the methylation pattern, a vast array of functional groups can be introduced onto the central aromatic ring. The synthesis of polysubstituted benzenes can be achieved through various multi-component reactions or stepwise functionalization. rsc.orgnih.govpsu.edu Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are standard methods for modifying the benzene core, with the directing effects of the existing benzyloxy and methyl groups guiding the position of new substituents. fiveable.melibretexts.org

Research on related phenolic compounds has demonstrated the synthesis of derivatives with a wide range of functionalities. For example, studies on 2-acetyl-4-aminoresorcinol derivatives showcase the introduction of acyl and amino groups. researchgate.net Similarly, the synthesis of thiol-functionalized benzosiloxaboroles illustrates the incorporation of sulfur-containing moieties, which can then be used as a handle for further structural diversification. nih.gov These methodologies can be adapted to the 1,3-bis(phenylmethoxy)benzene scaffold to create analogues with tailored electronic and steric properties.

Table 2: Potential Substituents for the Aromatic Core

| Substituent Type | Example Group | Synthetic Method |

|---|---|---|

| Halogen | -Br, -Cl | Electrophilic Halogenation |

| Nitro | -NO₂ | Nitration |

| Acyl | -C(O)R | Friedel-Crafts Acylation |

| Amino | -NH₂ | Reduction of Nitro Group |

| Sulfonyl | -SO₃H | Sulfonation |

Synthesis and Characterization of Oligomeric and Polymeric Forms

The bifunctional nature of this compound and its derivatives makes them suitable as monomers for the synthesis of oligomers and polymers. By designing derivatives with reactive handles, these building blocks can be linked together to form larger, well-defined macromolecular structures.

The synthesis of sequence-defined oligomers has been demonstrated using building blocks like ethynyl (B1212043) benzene derivatives, which are linked via methods such as the Sonogashira cross-coupling reaction. nih.gov This approach allows for precise control over the oligomer sequence and length. Similarly, studies on the synthesis of potassium oligosilanides in benzene have explored the formation of short-chain oligomers. d-nb.info

For polymerization, monomers derived from the parent structure could be designed to undergo step-growth or chain-growth polymerization. For example, creating a di-iodinated derivative of this compound could allow for polycondensation reactions. Research on the synthesis of quinoxaline (B1680401) polymers from 1,4-bis(1'-naphthalenyloxalyl)benzene demonstrates the use of bis-aryl monomers to create high-performance polymers. dtic.mil Additionally, atom transfer radical polymerization (ATRP) initiators can be functionalized with related structures to synthesize well-defined polymers like polystyrene with specific end-groups. researchgate.net The resulting polymers would possess a backbone or side-chains containing the 2-methyl-1,3-dioxybenzene motif, potentially imparting unique thermal or optical properties to the material.

Comparative Reactivity and Spectroscopic Studies of Analogues

The reactivity and spectroscopic characteristics of analogues of this compound are influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electron density of the benzene rings and the benzylic positions, thereby affecting their behavior in chemical reactions and their spectral properties.

Comparative Reactivity

The reactivity of analogues of this compound is primarily dictated by the electronic effects of the substituents. Analogues with electron-donating groups on the central benzene ring are expected to be more reactive towards electrophilic aromatic substitution than the parent compound. Conversely, electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

A study on the synthesis of small molecules with a benzyloxy substituent for evaluation as monoamine oxidase (MAO) inhibitors provides insights into the reactivity of related structures. In this research, various substituted phenols were reacted with benzyl bromides to yield benzyloxy derivatives. scitechpub.org It was observed that electron-withdrawing groups at the meta-position of the benzene ring were favorable for MAO-B inhibition. scitechpub.org While this study focuses on biological activity, the underlying synthetic reactions and substituent effects are relevant to chemical reactivity. For instance, the synthesis of these compounds involves the Williamson ether synthesis, a nucleophilic substitution reaction, where the reactivity of the phenoxide ion can be modulated by the substituents on the phenyl ring.

Theoretical studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can influence the benzylic C-H bond dissociation energy (BDE). researchgate.net Such studies indicate that substituents that can delocalize the radical formed upon hydrogen abstraction will lower the BDE, making the benzylic position more susceptible to radical reactions. researchgate.net This suggests that analogues of this compound with substituents on the outer phenyl rings could exhibit altered reactivity at the benzylic methylene (B1212753) bridges.

In the synthesis of more complex structures, such as 1,3-bis[bis(aryl)chloromethyl]benzenes, the reactivity of the starting materials, which are derivatives of 1,3-disubstituted benzenes, is crucial for achieving the desired products. westmont.edu The presence of bulky aryl groups can introduce steric hindrance, which also plays a significant role in directing the outcome of the reaction. westmont.edu

Comparative Spectroscopic Studies

The spectroscopic properties of analogues of this compound are sensitive to structural modifications. NMR and IR spectroscopy are powerful tools for characterizing these compounds and for comparing the electronic environments of different analogues.

NMR Spectroscopy:

In the ¹H NMR spectra of this compound analogues, the chemical shifts of the aromatic protons and the benzylic methylene protons are particularly informative. Substituents on the benzene rings will cause shifts in the signals of the nearby protons. For example, electron-withdrawing groups will generally shift the signals of aromatic protons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.

A study on N-(substituted phenyl)benzenesulphonamides demonstrated that the chemical shifts of the aromatic protons and carbons could be correlated with the electronic properties of the substituents. nih.gov Similar trends would be expected for analogues of this compound. The chemical shift of the methyl group on the central ring would also be sensitive to the electronic environment.

In a related compound, 1,3-bis(3-(2-hydroxyphenylaminomethyl)phenoxymethyl)-2,4,6-trimethylbenzene, the ¹H NMR spectrum showed distinct signals for the methyl groups in different chemical environments. nih.gov The benzylic protons (CH₂-O) appeared around 5.0 ppm. nih.gov For analogues of this compound, the position of the benzylic CH₂ signal would be expected to vary depending on the substituents on the phenyl rings.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Analogous Structures

| Compound/Fragment | Ar-H | -OCH₂- | -CH₃ | Reference |

| 1,3-bis(3-(2-hydroxyphenylaminomethyl)phenoxymethyl)-2,4,6-trimethylbenzene | 6.77-7.50 | 5.15 | 2.38, 2.43 | nih.gov |

| 1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene | 6.92-7.44 | - | 2.17 |

Note: This table includes data from structurally related compounds to illustrate expected chemical shift ranges.

IR Spectroscopy:

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For analogues of this compound, characteristic IR absorption bands would include those for C-H stretching of the aromatic rings and the methyl/methylene groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.

In the study of N-(substituted phenyl)benzenesulphonamides, the positions of the N-H, SO₂, S-N, and C-N stretching vibrations were analyzed in detail. nih.gov For the benzyloxy analogues, the C-O stretching vibration, typically found in the region of 1260-1000 cm⁻¹, would be of particular interest. The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic rings.

For example, in the synthesis of new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, the IR spectra were used to confirm the presence of key functional groups such as C=S. Similarly, for analogues of this compound, the introduction of new functional groups as substituents would give rise to characteristic new bands in the IR spectrum, allowing for their identification and for a comparative analysis of the series.

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Analogous Structures

| Compound/Fragment | ν(C=C) aromatic | ν(C-O) ether | Other Key Bands | Reference |

| 1,3-bis(3-(2-hydroxyphenyliminomethyl)phenoxymethyl)-2,4,6-trimethylbenzene | 1590 | 1215 | 3336 (O-H), 1621 (C=N) | nih.gov |

| 1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene | 1596 | - | 3053, 3014 (Ar-H) |

Note: This table includes data from structurally related compounds to illustrate expected absorption regions.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2-Methyl-1,3-bis(phenylmethoxy)benzene has not been extensively detailed in peer-reviewed literature, but it can be reliably prepared using established methods. The classical approach is the Williamson ether synthesis, a robust and well-understood reaction. wikipedia.orgmasterorganicchemistry.com This pathway would involve the reaction of 2-methylresorcinol (B147228) with two equivalents of a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a suitable base.

While effective, this traditional method presents opportunities for improvement, particularly in terms of efficiency, sustainability, and reaction conditions. Future research should focus on developing novel synthetic strategies that offer advantages over the classical approach.

Proposed Future Research:

Phase-Transfer Catalysis (PTC): Investigating the use of phase-transfer catalysts could enhance the reaction rate and yield of the Williamson synthesis by facilitating the transport of the phenoxide nucleophile between aqueous and organic phases, potentially allowing for milder reaction conditions and easier workup.

Metal-Catalyzed Etherification: Exploring modern metal-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, could provide alternative pathways. These methods might offer greater functional group tolerance and potentially avoid the use of stoichiometric strong bases.

Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times from hours to minutes, leading to a more energy-efficient and high-throughput synthesis.

Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Proposed Reactants | Potential Advantages | Key Research Questions |

| Traditional Williamson Synthesis | 2-Methylresorcinol, Benzyl Bromide, Strong Base (e.g., NaH, K₂CO₃) | Well-established, reliable. wikipedia.org | Optimization of solvent and base for maximum yield. |

| Phase-Transfer Catalysis | 2-Methylresorcinol, Benzyl Bromide, Aqueous NaOH, PTC Catalyst (e.g., TBAB) | Milder conditions, no anhydrous solvents, operational simplicity. | Screening of catalysts, optimization of phase conditions. |

| Metal-Catalyzed Coupling | 2-Methylresorcinol, Benzyl Alcohol (or halide), Metal Catalyst (e.g., Cu, Pd) | High efficiency, potential for lower temperatures, functional group tolerance. | Catalyst selection, ligand optimization, substrate scope. |

| Microwave-Assisted Synthesis | 2-Methylresorcinol, Benzyl Bromide, Base | Drastically reduced reaction times, improved energy efficiency. | Optimization of power and temperature, scalability assessment. |

Advanced Mechanistic Studies on Reactivity and Selectivity

The reactivity of this compound is currently unexplored. The molecule possesses several reactive sites: the aromatic ring, the ether oxygen atoms, and the benzylic C-H bonds. The interplay between the electron-donating ether groups and the methyl group likely imparts specific regioselectivity to electrophilic aromatic substitution reactions. Furthermore, the benzylic positions are susceptible to radical and oxidative transformations. khanacademy.org

Advanced mechanistic studies, combining computational modeling and experimental work, are crucial to map its chemical behavior.

Proposed Future Research:

Electrophilic Aromatic Substitution: Detailed studies on reactions like nitration, halogenation, and Friedel-Crafts acylation would reveal the directing effects of the existing substituents. Mechanistic probes could clarify whether substitution occurs on the central ring or the peripheral phenyl groups.

Benzylic Functionalization: The reactivity of the two benzylic methylene (B1212753) groups could be exploited for further functionalization. Research into selective oxidation to the corresponding benzoyl derivatives or radical halogenation would be valuable.

Ether Cleavage: Investigating the conditions required for the cleavage of the benzyl ether bonds is essential, as these groups are often used as protecting groups in multi-step synthesis. Understanding the selectivity of cleavage (e.g., one vs. both ether groups) would enhance its utility.

Computational Modeling: Density Functional Theory (DFT) calculations can predict electron density distributions, frontier molecular orbitals, and reaction energy profiles, offering theoretical insight into the molecule's reactivity and guiding experimental design. researchgate.net

Table 2: Proposed Mechanistic Studies**

| Reaction Type | Potential Reagents | Mechanistic Question to Address | Proposed Methodology |

| Electrophilic Nitration | HNO₃/H₂SO₄ | What is the regioselectivity of substitution on the central aromatic ring? | Product isolation and characterization (NMR, X-ray), DFT calculations of intermediate stability. |

| Benzylic Oxidation | KMnO₄, PCC | Can the benzylic positions be selectively oxidized? Is it possible to achieve mono- vs. di-oxidation? | Kinetic studies, analysis of product distribution under various conditions. |

| Ether Deprotection | H₂/Pd-C, BBr₃ | What are the optimal conditions for selective debenzylation? | Monitoring reaction progress over time, testing various catalytic and stoichiometric reagents. |

| Radical Bromination | N-Bromosuccinimide (NBS), Light | Does radical substitution occur preferentially at the benzylic or methyl positions? | Isotope labeling studies, kinetic analysis, computational analysis of radical stability. |

Exploration of Catalytic Applications Involving this compound

The structure of this compound, with its two ether oxygen atoms in a 1,3-relationship on a benzene (B151609) ring, suggests potential as a flexible bidentate ligand for metal coordination. While not a classic "pincer" ligand, its ability to chelate to a metal center could be explored in the context of homogeneous catalysis.

Proposed Future Research:

Coordination Chemistry: Synthesis and characterization of metal complexes with various transition metals (e.g., Pd, Ru, Cu, Ni). Investigating the coordination modes (e.g., chelation, bridging) would be the first step.

Homogeneous Catalysis: Once metal complexes are formed, they could be screened as catalysts for common organic transformations such as cross-coupling reactions, hydrogenations, or polymerizations. The steric bulk provided by the benzyl groups and the electronic properties of the aryl ether core could influence catalytic activity and selectivity.

Organocatalysis Precursor: The compound could be functionalized to create novel organocatalysts. For example, introducing chiral moieties or hydrogen-bonding groups could lead to new catalysts for asymmetric synthesis.

Table 3: Potential Catalytic Roles**

| Catalysis Area | Proposed Role of the Compound | Target Reactions | Rationale |

| Homogeneous Catalysis | Bidentate O-donor ligand | Suzuki coupling, Heck reaction, Hydrogenation | The two ether oxygens can coordinate to a metal center, influencing its electronic properties and stability. |

| Asymmetric Catalysis | Chiral ligand precursor | Asymmetric alkylation, Michael addition | Introduction of chiral groups onto the benzene or benzyl rings could create a chiral environment around a coordinated metal. |

| Organocatalysis | Scaffold for catalyst design | Aldol reaction, Diels-Alder reaction | Functionalization with acidic/basic or hydrogen-bonding groups could yield a new class of organocatalysts. |

Integration into Emerging Fields of Chemical Research (e.g., Flow Chemistry, Machine Learning in Synthesis)

Modernizing the synthesis and study of chemical compounds involves leveraging emergent technologies. Flow chemistry and machine learning offer powerful tools to accelerate discovery and optimize processes.

Proposed Future Research:

Flow Chemistry: Developing a continuous flow synthesis of this compound could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. acs.org

Machine Learning: Machine learning algorithms could be employed in several ways. Models trained on large reaction databases could predict the optimal conditions for its synthesis. nih.govnih.gov Furthermore, predictive models could estimate its physicochemical properties, potential bioactivity, or reactivity in various chemical environments, thereby prioritizing experimental investigations. neurips.ccsesjournal.comacs.org

Table 4: Application of Emerging Technologies**

| Technology | Specific Application | Expected Benefits |

| Flow Chemistry | Continuous synthesis of the target compound. | Enhanced safety, improved yield and purity, rapid optimization, seamless scalability. acs.org |

| Machine Learning | Prediction of optimal synthetic conditions. | Reduced experimental effort, cost savings, accelerated discovery of novel pathways. nih.govsesjournal.com |

| Machine Learning | In-silico property and reactivity prediction. | Prioritization of high-potential applications, guidance for experimental design. neurips.ccacs.org |

Design of New Functional Materials Utilizing the Structural Motif

The structural core of this compound makes it an interesting candidate as a monomer or a building block for functional polymers and materials. Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. core.ac.uknih.gov

Proposed Future Research:

Polymer Synthesis: The compound could be functionalized (e.g., with halide or hydroxyl groups on the peripheral phenyl rings) and used as a monomer in polycondensation reactions to create novel PAEs. The flexible, bulky dibenzyloxy structure could impart unique properties such as increased solubility or a lower dielectric constant.

Post-Polymerization Modification: Polymers incorporating this monomer could be designed for post-polymerization modification. For example, the benzyl groups could be cleaved post-synthesis to reveal reactive phenol (B47542) groups, which could then be used for cross-linking or grafting other functionalities.